Elevated Lipophilicity (XLogP3) versus the Mono-Methyl Analog
The target compound exhibits an XLogP3 of 0.6, which is 0.8 log units higher than that of methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate (CAS 875554-21-5, XLogP3 = -0.2) [1]. This difference places the target compound in a more favorable lipophilicity range for passive membrane permeability, an important consideration when the 2,4-dioxoester is being used as a fragment for lead optimization [2]. The computed XLogP3 for the 1,5-dimethyl analog (CAS 1005585-96-5) is 0.2 (Δ = 0.4), confirming a progressive increase in logP with methylation degree [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | Methyl 4-(1-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: XLogP3 = -0.2; Methyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: XLogP3 = 0.2 |
| Quantified Difference | Δ = +0.8 vs. mono-methyl; Δ = +0.4 vs. 1,5-dimethyl analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) based on 2D molecular structure |
Why This Matters
A 0.8 log unit increase in lipophilicity can significantly impact passive membrane permeability and off-target binding in cell-based assays, making the trimethyl compound the preferred choice when downstream biological testing is anticipated.
- [1] PubChem Compound Summary for CID 16394907, CID 19622642, and CID 11175128. Computed XLogP3 values. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. DOI: 10.1517/17460441003605098. View Source
